N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Scientific Research Applications
Anti-Cancer Activity
This compound has shown promising results in the field of cancer research. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were synthesized and evaluated for their cytotoxicity. These compounds exhibited anti-cancer activity against Colo205, U937, MCF7 and A549 cancer cell lines .
Regulation of Cell Cycle and Apoptosis
The compound has been found to regulate the cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . The levels of p53 increased tremendously in treated Colo205 cells. The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax was altered, which resulted in apoptosis by accelerating the expression of caspases .
Potential Small-Molecule Activator of p53
The compound can be considered as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .
Antimicrobial Activity
Oxidovanadium (IV) Complexes of 2-((E)-(6-Fluorobenzo[d]thiazol-2-ylimino)methyl)-6-methoxyphenol have shown antimicrobial activity .
Antioxidant Activity
The same Oxidovanadium (IV) Complexes have also demonstrated antioxidant activity .
DNA-Binding Studies
Mechanism of Action
While the mechanism of action for “N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide” is not explicitly mentioned in the search results, similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins .
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c17-11-6-7-13-14(10-11)22-16(18-13)19-15(20)8-9-21-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJCYXRGGJBWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide |
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